

Z-Devd-amc fluorescence excitation and emission spectra

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Z-DEVD-AMC: A Fluorogenic Probe for Caspase-3 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, **Z-DEVD-AMC** (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool in the study of apoptosis and the screening of caspase inhibitors. This document details the spectral properties of **Z-DEVD-AMC**, provides standardized experimental protocols for its use, and illustrates the underlying biochemical pathways and experimental workflows.

Core Principles

Z-DEVD-AMC is a synthetic tetrapeptide that incorporates the preferred cleavage sequence for caspase-3, DEVD (Asp-Glu-Val-Asp).[1][2] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent.[1] However, upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the highly fluorescent AMC molecule is released.[2][3] The resulting increase in fluorescence intensity is directly proportional to the activity of caspase-3 in the sample, providing a sensitive and quantifiable measure of this key apoptotic enzyme.[4]



Spectral Properties

The accurate measurement of caspase-3 activity using **Z-DEVD-AMC** relies on the precise selection of excitation and emission wavelengths. While the intact substrate has minimal fluorescence, the liberated AMC moiety exhibits a distinct spectral profile. The optimal spectral settings for detecting the fluorescence of cleaved AMC are summarized below. It is important to note that slight variations in optimal wavelengths may occur depending on the specific instrumentation and buffer conditions used.

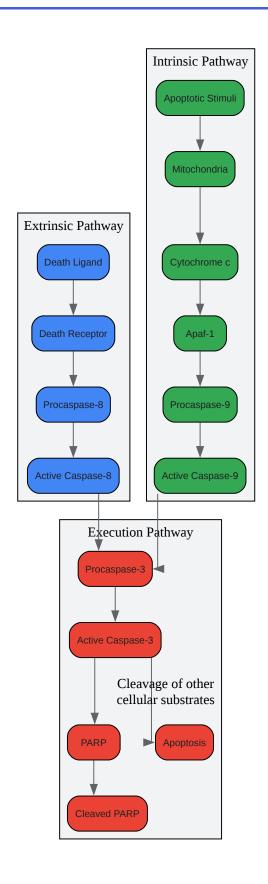
Parameter	Wavelength Range (nm)	Optimal Wavelength (nm)
Excitation	330 - 390	~354 - 380
Emission	420 - 495	~441 - 460

Data compiled from multiple sources, including[1][2][4][5][6][7][8][9].

Caspase-3 Signaling Pathway

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade.[10][11][12] Its activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The simplified diagram below illustrates the central role of caspase-3 in executing programmed cell death.





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Caspase-3 activation and downstream signaling.



Experimental Protocols

The following protocols provide a general framework for conducting a caspase-3 activity assay using **Z-DEVD-AMC** in either cell lysates or a 96-well plate format for cultured cells.

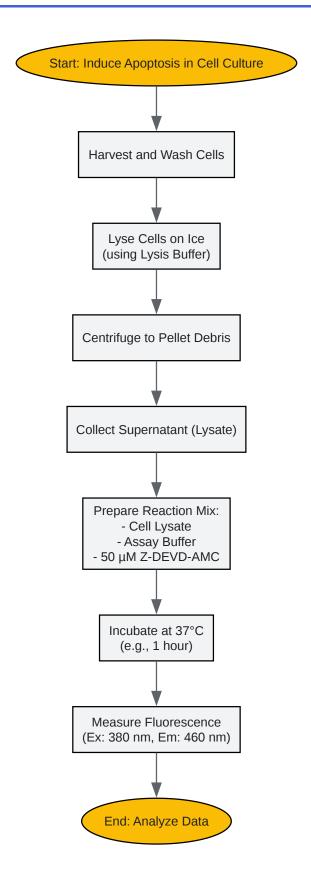
Reagent Preparation

- Lysis Buffer (1X): 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1%
 Triton™ X-100, and 10 mM NaPPi. Store at 4°C.[2]
- Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Prepare fresh before use.[2]
- Z-DEVD-AMC Stock Solution (10 mM): Reconstitute Z-DEVD-AMC in DMSO.[1] Store at
 -20°C, protected from light.[5]
- Substrate Working Solution: Dilute the Z-DEVD-AMC stock solution in Assay Buffer to a final concentration of 50 μM.

Assay Workflow: Cell Lysates

The following diagram outlines the key steps for measuring caspase-3 activity in cell lysates.





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Experimental workflow for caspase-3 assay in cell lysates.



Detailed Steps for Cell Lysate Assay:

- Cell Treatment: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.
- Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect. For suspension cells, pellet by centrifugation.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-30 minutes.
- Clarification: Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
- Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).
 This is crucial for normalizing caspase activity.
- Assay Setup: In a 96-well black plate, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well. Adjust the volume with Assay Buffer.
- Reaction Initiation: Add the Z-DEVD-AMC working solution to each well to initiate the reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation set to ~380 nm and emission to ~460 nm.[2][7]

In-situ Assay in 96-Well Plates

This method is suitable for high-throughput screening of caspase-3 activity directly in cultured cells.

- Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 2 x 10⁵ cells per well.
- Cell Treatment: Treat cells with the compounds of interest.



- Lysis and Substrate Addition: Following treatment, add a combined lysis buffer/substrate solution directly to the wells.
- Incubation: Incubate at room temperature or 37°C for the desired time.
- Fluorescence Measurement: Read the fluorescence from the bottom using a plate reader with appropriate filter sets.

Data Interpretation and Controls

To ensure the validity of the results, it is essential to include proper controls:

- Negative Control: Lysate from untreated or vehicle-treated cells to establish baseline fluorescence.
- Blank Control: Assay buffer and substrate without any cell lysate to determine background fluorescence.
- Inhibitor Control: Pre-incubate a sample of apoptotic cell lysate with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the measured fluorescence is indeed due to caspase-3-like activity.[1]

The fluorescence intensity of the samples should be corrected by subtracting the background fluorescence of the blank control. The caspase-3 activity can then be expressed as relative fluorescence units (RFU) per microgram of protein or normalized to the activity of the untreated control.

Conclusion

Z-DEVD-AMC is a robust and sensitive tool for the detection and quantification of caspase-3 activity. Its use in conjunction with the protocols and principles outlined in this guide will enable researchers to accurately probe the mechanisms of apoptosis and evaluate the efficacy of potential therapeutic agents targeting this critical cell death pathway. Careful attention to experimental detail, including the use of appropriate controls and optimized instrument settings, is paramount for obtaining reliable and reproducible data.



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